![molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol CAS No. 874592-32-2](/img/structure/B358893.png)
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(4-Bromo-2-chlorophenyl)-4-ethoxyphenyl]methanol” is also referred to as "5-Bromo-2-chlorobenzyl alcohol" . It has a molecular weight of 341.62 g/mol . This compound is related to Dapagliflozin , a medication indicated for type 2 diabetes treatment .
Molecular Structure Analysis
The molecular formula of this compound is C15H14BrClO2 . The InChI code is InChI=1S/C15H14BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9,15,18H,2H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 439.2±40.0 °C . It’s a pale-yellow to yellow-brown solid with a density of 1.437 . It’s slightly soluble in DMSO and Methanol .
Scientific Research Applications
Catalyst Development and Chemical Synthesis
Research in catalyst development, particularly for methanol synthesis and conversion processes, provides valuable insights into the potential applications of complex organic compounds. Methanol serves as a fundamental building block in the synthesis of various chemicals and fuels. For instance, studies have shown the development of catalysts for the efficient synthesis of methanol from carbon-rich gases and its subsequent conversion into valuable products like hydrogen and olefins. Copper-based catalysts, for example, have been highlighted for their activity in methanol steam reforming processes, suggesting a potential area of application for complex organic molecules in enhancing catalytic performances (G. García et al., 2021).
Environmental Impact and BiodegradationThe environmental impact of chlorophenols, which share a structural similarity to the bromo-chlorophenyl group in "[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol," has been extensively reviewed. Chlorophenols are known for their moderate to high persistence and toxicity in aquatic environments, necessitating studies on their degradation and impact (K. Krijgsheld & A. D. Gen, 1986). This line of research underscores the importance of understanding the environmental fate and potential biodegradation pathways of complex organic compounds, including those similar to "[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol."
Renewable Energy and Fuel Cells
The role of methanol in renewable energy, particularly as a fuel in direct methanol fuel cells (DMFCs), is a significant area of research. Methanol, due to its high energy density and ease of storage, is considered a promising candidate for clean energy applications. Research efforts focus on overcoming challenges such as methanol crossover and enhancing the efficiency of DMFCs, which could be relevant for the development and application of complex methanol derivatives (A. Heinzel & V. M. Barragán, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCLVQPCDXCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)
![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)
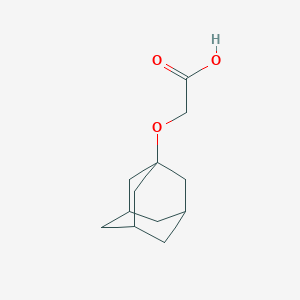
![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)
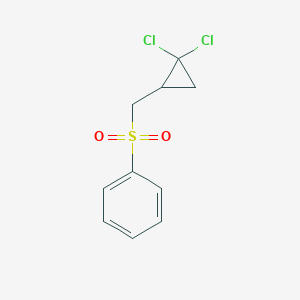
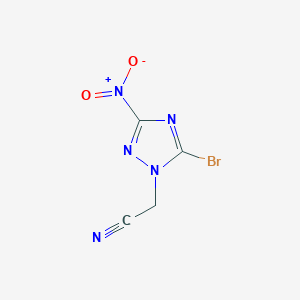
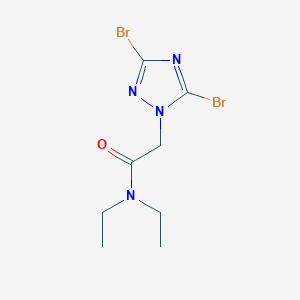
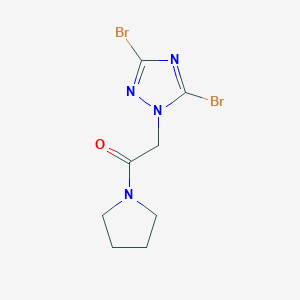
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)
![5-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B358911.png)